molecular formula C7H6N2O3S2 B6151967 2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide CAS No. 31284-17-0

2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide

Cat. No. B6151967
CAS RN: 31284-17-0
M. Wt: 230.3
InChI Key:
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Description

“2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide” is a chemical compound with the empirical formula C7H4ClNO3S2 . It is a solid substance and is also known by its IUPAC name, 2-hydroxy-1,3-benzothiazole-6-sulfonyl chloride .


Molecular Structure Analysis

The molecular structure of “2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide” can be represented by the SMILES string ClS(=O)(=O)c1ccc2NC(=O)Sc2c1 . The InChI code for this compound is 1S/C7H4ClNO3S2/c8-14(11,12)4-1-2-5-6(3-4)13-7(10)9-5/h1-3H,(H,9,10) .


Physical And Chemical Properties Analysis

The molecular weight of “2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide” is 249.7 . It is a solid substance and is stored at -20°C .

Safety and Hazards

The compound is classified under the GHS07 hazard class and has the signal word "Warning" . The hazard statements include H319, and the precautionary statements include P264, P280, P305 + P351 + P338, and P337 + P313 .

Future Directions

Benzothiazole derivatives, such as “2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide”, have shown promising antibacterial potential . The development of novel antibiotics to control resistance problems is crucial, and the benzothiazole moiety could be beneficial in the development of these novel antibacterial molecules .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide involves the condensation of 2-aminobenzenesulfonamide with 2-cyanobenzothiazole followed by reduction and oxidation steps.", "Starting Materials": [ "2-aminobenzenesulfonamide", "2-cyanobenzothiazole", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Step 1: 2-aminobenzenesulfonamide is reacted with 2-cyanobenzothiazole in the presence of sodium hydroxide to form 2-(2-cyanobenzothiazol-6-ylsulfamoyl)benzenesulfonamide.", "Step 2: The resulting product is reduced using sodium borohydride in the presence of hydrochloric acid to form 2-(2-aminobenzothiazol-6-ylsulfamoyl)benzenesulfonamide.", "Step 3: The product from step 2 is oxidized using hydrogen peroxide in the presence of hydrochloric acid to form 2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide." ] }

CAS RN

31284-17-0

Product Name

2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide

Molecular Formula

C7H6N2O3S2

Molecular Weight

230.3

Purity

95

Origin of Product

United States

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